3,4,5-Tribromobenzoic acid

Catalog No.
S708099
CAS No.
618-74-6
M.F
C7H3Br3O2
M. Wt
358.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Tribromobenzoic acid

CAS Number

618-74-6

Product Name

3,4,5-Tribromobenzoic acid

IUPAC Name

3,4,5-tribromobenzoic acid

Molecular Formula

C7H3Br3O2

Molecular Weight

358.81 g/mol

InChI

InChI=1S/C7H3Br3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

UDZOUVAHFWHQEL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)Br)Br)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C(=O)O

3,4,5-Tribromobenzoic acid is an organic compound characterized by the molecular formula C7H3Br3O2C_7H_3Br_3O_2. This compound is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by bromine atoms located at the 3, 4, and 5 positions. The presence of multiple bromine substituents significantly alters its chemical properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications .

  • Precursor for Organic Synthesis

    The presence of three bromine atoms on the benzene ring makes 3,4,5-Tribromobenzoic acid a potential precursor for further organic synthesis. Bromine atoms can be readily substituted with other functional groups, allowing researchers to create various novel molecules with desired properties [].

  • Material Science Applications

    The aromatic structure and halogenated nature of 3,4,5-Tribromobenzoic acid could be of interest for material science research. Halogenated aromatic compounds can exhibit interesting electronic and physical properties, making them candidates for applications in areas like organic electronics or flame retardants [].

  • Biological Activity Studies

    Some tri-substituted benzoic acids have been shown to possess various biological activities, including antibacterial and antifungal properties []. While research is lacking for 3,4,5-Tribromobenzoic acid specifically, investigations into its potential biological effects could be a promising area of scientific exploration.

  • Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in either aqueous or alcoholic solutions.
  • Reduction Reactions: This compound can be reduced to yield less brominated derivatives. Typical reducing agents include zinc in acetic acid or catalytic hydrogenation.
  • Oxidation Reactions: It can also undergo oxidation to form higher oxidation state compounds, often involving strong oxidizing agents such as potassium permanganate or chromium trioxide.

The mechanism of action involves the interaction of the bromine atoms with various molecular targets, enabling halogen bonding that influences reactivity in substitution reactions.

Research has indicated that 3,4,5-Tribromobenzoic acid exhibits potential biological activities, particularly in antimicrobial and antifungal applications. Studies have explored its effectiveness against various microorganisms, suggesting that it could serve as a lead compound for developing new antimicrobial agents. Its unique structure may contribute to its interaction with biological systems, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3,4,5-Tribromobenzoic acid typically involves the bromination of benzoic acid. Key methods include:

  • Bromination with Bromine: This method uses bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction generally occurs in a solvent like acetic acid at temperatures around 50-60°C to ensure complete bromination.
  • Industrial Production: In industrial settings, more efficient brominating agents like dibromoisocyanuric acid in concentrated sulfuric acid are employed. This method allows for faster reactions and higher yields compared to traditional methods.

Several compounds share structural similarities with 3,4,5-Tribromobenzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
2,4,6-Tribromobenzoic AcidBromine at positions 2, 4, and 6Different substitution pattern affects reactivity
3,4,5-Trichlorobenzoic AcidChlorine substituents instead of bromineChlorinated analogue with distinct chemical behavior
3,4,5-Trifluorobenzoic AcidFluorine substituents instead of bromineFluorinated analogue exhibiting unique electronic properties
2-Bromobenzoic AcidSingle bromine substituent at position 2Less complex than tribrominated derivatives
3-Bromobenzoic AcidSingle bromine substituent at position 3Similar structure but fewer halogen substitutions

Uniqueness: The unique arrangement of bromine atoms at the 3, 4, and 5 positions provides distinct chemical properties and reactivity patterns compared to its analogues. This specific positioning allows for unique substitution reactions and influences its biological activity significantly .

XLogP3

3.5

Wikipedia

3,4,5-Tribromobenzoic acid

Dates

Modify: 2024-04-14

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